1-(p-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine dihydrochloride
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Overview
Description
1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine-2,5-diiumdichloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazocine ring system with a chlorophenyl substituent, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine-2,5-diiumdichloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzodiazocine ring: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the benzodiazocine ring with a chlorophenyl group, often using a chlorinating agent.
Formation of the diiumdichloride salt: The final step involves the conversion of the intermediate compound into its diiumdichloride salt form, typically through a reaction with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine-2,5-diiumdichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the benzodiazocine ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases.
Scientific Research Applications
1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine-2,5-diiumdichloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticonvulsant and antiviral activities.
Pharmacology: Researchers investigate its interactions with biological targets and its effects on cellular pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine-2,5-diiumdichloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine-2,5-diiumdichloride can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Studied for their antitubercular properties.
These compounds share structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine-2,5-diiumdichloride.
Properties
CAS No. |
13822-05-4 |
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Molecular Formula |
C16H19Cl3N2 |
Molecular Weight |
345.7 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine;dihydrochloride |
InChI |
InChI=1S/C16H17ClN2.2ClH/c17-14-7-5-12(6-8-14)16-15-4-2-1-3-13(15)11-18-9-10-19-16;;/h1-8,16,18-19H,9-11H2;2*1H |
InChI Key |
YSEKTJDZLUWDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C2CN1)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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